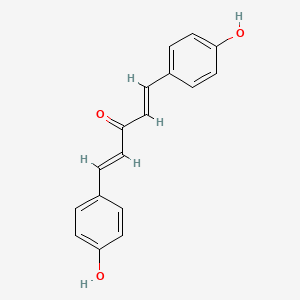

1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one

Description

IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one . The stereochemical descriptors E,E indicate that the substituents on the double bonds at positions 1 and 4 are trans-configured.

Key identifiers :

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₇H₁₄O₃ |

| Molecular weight | 266.29 g/mol |

| CAS registry number | 3654-49-7 |

| SMILES notation | C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)O)O |

| InChIKey | FTEGUKWEUQPKIS-YDWXAUTNSA-N |

Synonyms :

Structural Isomerism and Tautomeric Forms

Geometric Isomerism

The compound exhibits cis-trans isomerism due to the presence of two double bonds in the pentadienone backbone. The E,E-configuration is thermodynamically favored, as trans isomers generally exhibit lower steric strain and higher stability compared to cis isomers. Computational studies on related chalcones suggest that the trans arrangement minimizes torsional strain between the aromatic rings and the conjugated system.

Tautomeric Equilibria

While enol-keto tautomerism is common in chalcones with hydroxyl groups adjacent to carbonyls, this compound lacks such a structural motif. The hydroxyl groups are para-substituted on the aromatic rings, making enolization unlikely under standard conditions. However, in polar solvents or at elevated temperatures, minor keto-enol interconversion may occur, but this remains unreported in literature.

Crystallographic Data and Polymorphism

No direct crystallographic data for 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one has been reported. However, analogous chalcones with similar substituents exhibit supramolecular interactions such as:

- Hydrogen bonding : Between hydroxyl groups and carbonyl oxygens.

- π-π stacking : Between aromatic rings.

- C–H⋯O/S interactions : Observed in co-crystals with sulfur-containing ligands.

Polymorphism is not documented, but the presence of hydroxyl groups suggests potential hydrate formation under humid conditions.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Characteristics

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignments |

|---|---|---|---|---|

| Aromatic (para-OH) | 6.8–7.0 | Doublet | 4H | C₆H₄–OH |

| α,β-Unsaturated (C=CH) | 7.5–7.8 | Singlet | 2H | C=CH–C=O |

| Carbonyl (C=O) | 10.0–10.5 | Singlet | 2H | –OH |

Note: The absence of splitting in the α,β-unsaturated region confirms the E,E-configuration.

¹³C NMR Key Peaks

| Carbon Type | Chemical Shift (δ, ppm) | Assignments |

|---|---|---|

| Carbonyl (C=O) | 188–190 | C=O |

| α,β-Unsaturated (C=CH) | 120–130 | C=CH–C=O |

| Aromatic (para-OH) | 115–130 | C₆H₄–OH |

| Quaternary (C–C) | 140–150 | Central backbone |

UV-Vis and Infrared Spectral Analysis

UV-Vis Absorption

The conjugated system absorbs strongly in the 300–400 nm range , with λₘₐₓ values influenced by:

- Substituent effects : Electron-donating hydroxyl groups enhance π→π* transitions.

- Solvent polarity : Bathochromic shifts observed in polar solvents.

Infrared (IR) Spectral Features

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignments |

|---|---|---|---|

| C=O (conjugated ketone) | 1660–1680 | Strong | C=O stretch |

| C=C (α,β-unsaturated) | 1600–1650 | Medium | C=C stretch |

| O–H (aromatic) | 3200–3500 | Broad | –OH stretch |

| C–O (aromatic ether) | 1250–1300 | Weak | C–O vibration |

Comparison to literature: The C=O stretch aligns with conjugated ketones (1660–1705 cm⁻¹).

Mass Spectrometric Fragmentation Patterns

Key fragments :

| m/z (Relative Intensity) | Fragmentation Pathway |

|---|---|

| 266 (M⁺) | Molecular ion [C₁₇H₁₄O₃]⁺ |

| 237 (M–COH₂) | Loss of –OCH₃ (unlikely; no methyl groups present) |

| 161 ([C₉H₉O₂]⁺) | Cleavage at the central ketone, yielding hydroxyphenyl fragments |

Note: The absence of prominent peaks for m/z 237 suggests stability of the hydroxyl groups under ionization conditions.

Data Summary Table

| Property | Value/Description |

|---|---|

| IUPAC Name | (1E,4E)-1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one |

| Isomerism | E,E-configuration; no cis isomers reported |

| NMR (¹H) | δ 6.8–7.0 (aromatic), 7.5–7.8 (C=CH), 10.0–10.5 (–OH) |

| IR (C=O) | 1660–1680 cm⁻¹ |

| UV-Vis λₘₐₓ | ~350 nm (conjugated system) |

| Mass Spec (M⁺) | m/z 266 (100%) |

Properties

IUPAC Name |

(1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12,18-19H/b11-5+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEGUKWEUQPKIS-YDWXAUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3654-49-7 | |

| Record name | 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003654497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one

Claisen-Schmidt Aldol Condensation Approach

The most common and effective method to prepare this compound involves a double aldol condensation between 4-hydroxybenzaldehyde and acetone or its derivatives under basic or acidic catalysis.

General Synthetic Route

- Step 1: Synthesis of (E)-4-(4-hydroxyphenyl)but-3-en-2-one intermediate by reacting 4-hydroxybenzaldehyde with acetone at room temperature in the presence of a base (e.g., NaOH or K2CO3).

- Step 2: Further condensation of this intermediate with another equivalent of 4-hydroxybenzaldehyde to form the target this compound.

This reaction typically proceeds via the Claisen-Schmidt mechanism, favoring the formation of (E,E)-isomers due to thermodynamic stability.

Reaction Conditions and Yields

- Catalysts: Commonly sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

- Solvents: Ethanol, methanol, or dimethylformamide (DMF).

- Temperature: Room temperature to moderate heating (25–80 °C).

- Reaction Time: 1 to 6 hours depending on conditions.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Typical yields range from 70% to 90%, with melting points reported around 237–238 °C, indicating high purity and successful synthesis.

Detailed Experimental Procedure from Literature

Based on the study published in MDPI (2017) and J-Stage (2008):

Mechanistic Insights

- The reaction proceeds via base-catalyzed enolate formation from acetone.

- The enolate attacks the aldehyde carbonyl carbon of 4-hydroxybenzaldehyde.

- Subsequent dehydration leads to α,β-unsaturated ketone formation.

- Repetition of this process on both sides of the pentadienone backbone yields the symmetrical bis(4-hydroxyphenyl) derivative.

- The conjugation and hydroxyl groups stabilize the product and facilitate crystallization.

Alternative Catalytic Systems

- Acid catalysts such as sulfuric acid (H2SO4) have also been employed for related dibenzylideneacetone derivatives, but base catalysis remains preferred for hydroxy-substituted analogues due to milder conditions and better yields.

- Potassium carbonate in DMF is used for alkylation steps in some derivatives but is less common for direct synthesis of the title compound.

Analytical Data Supporting Preparation

The synthesized compound is characterized by:

| Analytical Method | Key Findings | Data Example for this compound |

|---|---|---|

| Melting Point | Sharp melting point indicating purity | 237–238 °C |

| IR Spectroscopy | C=O stretch (~1650 cm⁻¹), C=C stretch (~1600 cm⁻¹), O-H stretch | Confirmed functional groups |

| 1H-NMR | Signals corresponding to aromatic protons and olefinic hydrogens | Multiplets at δ 6.8–7.7 ppm, characteristic double bonds |

| 13C-NMR | Carbonyl carbon at ~190 ppm, aromatic and alkene carbons | Consistent with conjugated diketone structure |

| UV-Vis Spectroscopy | Absorption maxima around 330 nm due to conjugation | Supports extended π-conjugation |

These data confirm the successful synthesis and structural integrity of the compound.

Summary Table of Preparation Methods

| Method | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Claisen-Schmidt Aldol Condensation | 4-Hydroxybenzaldehyde + Acetone | NaOH, K2CO3 | Ethanol, DMF | Room temp to 50 °C | 70–90 | Most common, high yield, mild conditions |

| Acid-Catalyzed Aldol Condensation | Similar substrates | H2SO4 | Ethanol | Elevated temp | 70–85 | Less common for hydroxy derivatives |

| Alkylation (for derivatives) | Intermediate + alkyl halides | K2CO3 | DMF | 50–80 °C | Variable | Used for functionalization, not direct synthesis |

Chemical Reactions Analysis

Types of Reactions

1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into corresponding alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Alcohols

Substitution: Ethers or esters

Scientific Research Applications

Scientific Research Applications

1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one has a wide range of applications in scientific research:

- Chemistry It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored for its therapeutic potential in treating various diseases due to its bioactive properties.

- Industry It is utilized in the production of dyes, pigments, and other industrial chemicals.

Anti-bacterial Properties

Mono-carbonyl analogues of curcumin have anti-bacterial properties .

Inhibitor of hGSTP1-1

Monocarbonyl curcumin derivative DM96 acts as a strong hGSTP1-1 inhibitor . The compound DM96 appears to be the strongest inhibitor against hGSTP1-1, with an IC50 value of 5.45 ± 1.08 μM .

Kinetic inhibition studies of the most potent inhibitors demonstrated that they function as non-competitive/mixed-type inhibitors .

Cytotoxicity

The strongest hGSTP1-1 inhibitor, DM96, exhibited the highest cytotoxicity with an IC50 value of 8.60 ± 1.07 μΜ . The results of cytotoxicity for DM96 against DU-145 cells are comparable to the IC50 values reported in the literature for the parent molecule curcumin and its corresponding analogues in the same cell line and experimental conditions .

Molecular Interactions

All studied curcumin analogues were found to form hydrophobic interactions with the residue Gln52, as well as hydrogen bonds with the nearby residues Gln65 and Asn67 . Additional hydrophobic interactions with the residues Phe9 and Val36 as well as π–π stacking interaction with Phe9 contributed to the superior inhibitory activity of DM96 . The van der Waals component through shape complementarity was found to play the most important role in DM96-inhibitory activity .

Table of IC50 Values

| Compound | IC50 (μM) |

|---|---|

| DM96 | 5.45 ± 1.08 |

| DM151 | 11.17 ± 1.03 |

| DM109 | 19.53 ± 1.04 |

| DMC | 37.72 ± 1.02 |

Mechanism of Action

The mechanism of action of 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogues

Substituent Effects on Physicochemical Properties

- Ortho-substituted hydroxyls (e.g., 2-hydroxyphenyl in ) enhance fungicidal activity (79.2% inhibition at 500 µg/mL) .

- Methoxy Groups : 3-Methoxy substituents (e.g., CB in ) improve neuroprotective effects by stabilizing radical intermediates and enhancing NRF2 pathway activation.

- Halogenation : Chloro substituents (e.g., 2-chlorophenyl in ) increase electrophilicity and anti-parasitic activity, while 4-chloro derivatives exhibit structural rigidity conducive to crystallography studies .

- Heteroaryl Groups : Imidazolyl and pyridinyl moieties () significantly boost anticancer potency, with symmetric heteroaryl derivatives showing 30–111× greater activity than curcumin .

Quantitative Structure-Activity Relationships (QSAR)

A QSAR study () evaluated antioxidant activities (IC₅₀) of derivatives:

- M05 : (1E,4E)-1,5-Bis(3,4-dihydroxyphenyl)penta-1,4-dien-3-one showed high potency (IC₅₀ = 2.873 µM), attributed to electron-donating dihydroxyl groups.

- M06 : 1,5-Bis(4-hydroxy-3,5-dimethoxyphenyl)penta-1,4-dien-3-one had reduced activity (IC₅₀ = 14.710 µM), indicating methoxy groups may sterically hinder radical scavenging.

- M29: Dimethylamino-methyl derivatives exhibited the highest predicted activity (IC₅₀ = 0.647 µM), emphasizing the role of basicity and solubility .

Biological Activity

1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one, a monocarbonyl curcumin analogue, has garnered attention for its diverse biological activities. This compound is structurally related to dibenzylideneacetone (DBA) and exhibits properties that may be beneficial in various therapeutic contexts, including anticancer, anti-inflammatory, and antioxidant effects.

Target of Action

The compound acts primarily on various enzyme systems, particularly glutathione S-transferases (GSTs), which are crucial for detoxification processes in the body. Studies have shown that this compound can inhibit multiple GST isoenzymes, which may contribute to its anticancer properties by enhancing the efficacy of chemotherapeutic agents .

Mode of Action

The compound's biological activity is hypothesized to stem from its ability to scavenge free radicals and modulate oxidative stress pathways. Its structural similarity to other DBA analogs suggests potential interactions with biomolecules that could lead to enzyme inhibition or activation and alterations in gene expression.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various cell lines, suggesting its potential as a therapeutic agent in conditions characterized by oxidative damage .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has been evaluated against prostate cancer cell lines (DU-145), showing effective inhibition of cell growth and induction of apoptosis through the modulation of GST activity .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential application in treating inflammatory diseases .

Inhibition Studies

A detailed study assessed the inhibitory effects of this compound on GST isoenzymes. The IC50 values ranged from 0.4 to 4.6 μM for various isoforms, indicating strong inhibition compared to other curcumin analogues .

| Isoenzyme | IC50 Value (μM) |

|---|---|

| hGSTA1-1 | 2.5 |

| hGSTM1-1 | 3.0 |

| hGSTP1-1 | 0.8 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and GST isoenzymes. The binding affinity suggests a stable interaction that could lead to effective inhibition of enzyme activity .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound can be effectively delivered using polymeric systems such as poly(lactic acid) (PLA) membranes. Controlled release mechanisms have been observed under varying pH conditions, enhancing its therapeutic potential by maintaining effective concentrations over time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one, and how can purity be validated?

- Methodological Answer : The Horner-Wadsworth-Emmons reaction is a robust method for synthesizing this compound, enabling high yields (up to 99%) through ketone-aldol condensation. Ultrasonic-assisted synthesis under optimized conditions (e.g., 40°C for 60 minutes) can further enhance reaction efficiency and reduce byproducts . Purity validation requires HPLC (≥95% purity), complemented by NMR, NMR, IR spectroscopy, and HRMS for structural confirmation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.8 ppm; conjugated dienone protons at δ 6.5–7.2 ppm). NMR confirms carbonyl (C=O) at ~190 ppm and conjugated carbons .

- IR : Stretching vibrations for C=O (~1650 cm) and phenolic O-H (~3400 cm) .

- HPLC : Ensure ≥95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is crystallographic data for this compound obtained and interpreted?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL97 for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups and carbonyl oxygen). Thermal ellipsoid plots (ORTEP-3) visualize atomic displacement parameters at 50% probability .

Advanced Research Questions

Q. How do structural modifications (e.g., heteroaryl substitutions) enhance the compound’s anticancer activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that replacing phenyl groups with nitrogen-containing heterocycles (e.g., thiazole, pyridine) improves cytotoxicity. For example, bis(2-methyl-4-trifluoromethylthiazol-5-yl) derivatives show IC values <1 µM in prostate cancer cells, attributed to increased electrophilicity and target binding . Quantitative SAR (QSAR) models can predict bioactivity based on electronic (HOMO-LUMO) and steric parameters .

Q. How can molecular dynamics (MD) simulations elucidate binding mechanisms with BCL-2 or other apoptotic targets?

- Methodological Answer : MD simulations (e.g., using Gromacs) over 100 ns trajectories analyze ligand-protein stability. Binding free energy calculations (MMPBSA/GBSA) quantify interactions, identifying critical residues (e.g., BCL-2’s hydrophobic pocket). Synergistic docking (MLSD) with 5-FU reveals cooperative binding, reducing BCL-2’s antiapoptotic activity .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Dose-Response Profiling : Test multiple concentrations (e.g., 0.1–100 µM) in diverse cancer models (e.g., H460 NSCLC vs. PC-3 prostate cancer) to identify cell-type-specific sensitivities .

- Mechanistic Validation : Use siRNA knockdown or Western blotting to confirm apoptosis markers (e.g., caspase-3 cleavage, PARP inhibition) and ER stress pathways (e.g., CHOP upregulation) .

Q. How do in silico and in vitro pharmacokinetic studies guide lead optimization?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration. For example, logP values >3 indicate high lipophilicity, necessitating formulation adjustments .

- In Vivo Validation : Pharmacokinetic studies in rodents measure plasma half-life (e.g., 4–6 hours for thiazole derivatives) and metabolite profiling via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.